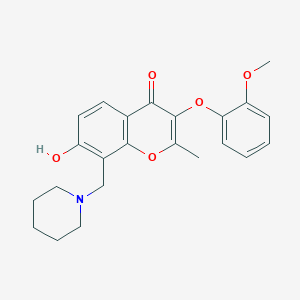

7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one

Descripción

The compound 7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one is a synthetic coumarin derivative with a chromen-4-one core. Its structural features include:

- 3-(2-Methoxyphenoxy) substituent: Introduces steric bulk and aromatic π-π interactions.

- 2-Methyl group: Modifies electronic effects and steric hindrance.

- 8-(Piperidin-1-ylmethyl) moiety: A nitrogen-containing heterocycle that improves solubility and bioavailability via basic amine functionality .

This compound is structurally optimized for pharmacological applications, leveraging coumarin’s inherent bioactivity while tailoring substituents for target specificity.

Propiedades

IUPAC Name |

7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-(piperidin-1-ylmethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO5/c1-15-22(29-20-9-5-4-8-19(20)27-2)21(26)16-10-11-18(25)17(23(16)28-15)14-24-12-6-3-7-13-24/h4-5,8-11,25H,3,6-7,12-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSSLWFUAULMJRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCCC3)OC4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of 7-hydroxy-4H-chromen-4-one with 2-methoxyphenol in the presence of a suitable base, followed by methylation and piperidinylation steps. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Análisis De Reacciones Químicas

This compound undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or quinones under specific conditions.

Reduction: The chromen-4-one core can be reduced to chroman derivatives using reducing agents like sodium borohydride.

Substitution: The methoxy and piperidinyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles.

Aplicaciones Científicas De Investigación

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, infections, and inflammatory conditions.

Mecanismo De Acción

The mechanism of action of 7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can form hydrogen bonds with biological macromolecules, while the piperidinyl group can interact with receptors and enzymes. These interactions can modulate various cellular processes, such as signal transduction, gene expression, and metabolic pathways, leading to the compound’s observed biological effects .

Comparación Con Compuestos Similares

Structural and Functional Variations

The table below summarizes key structural differences and their implications:

Key Observations

Position 3 Substitution: Aryl vs. Aryloxy Groups: The 2-methoxyphenoxy group (target compound) introduces an ether linkage, enhancing flexibility and electronic effects compared to 4-methoxyphenyl () or 4-hydroxyphenyl (daidzein) . Phenyl vs. Phenoxy: Phenyl groups () reduce polarity, favoring hydrophobic interactions, while phenoxy groups improve solubility .

Position 8 Substitution :

- Piperidine vs. Piperazine : Piperazine () increases basicity and solubility, whereas piperidine (target compound) offers better membrane permeability .

- Pyrrolidine vs. Piperidine : Pyrrolidine () has a smaller ring, reducing steric hindrance but limiting hydrogen-bonding sites .

Synthetic Approaches: Mannich Reaction: Widely used for introducing aminomethyl groups at position 8 (e.g., ). The target compound’s piperidinylmethyl group is likely synthesized via this method . Nitration and Functionalization: demonstrates nitro-group introduction at position 3, followed by piperidine coupling, a strategy applicable to the target compound .

Methoxy vs. Hydroxy Groups: Methoxy groups (target compound) improve metabolic stability compared to hydroxy groups (daidzein) .

Actividad Biológica

7-Hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one is a complex organic compound belonging to the flavonoid class, specifically a derivative of chromenone. Its unique structure, characterized by a chromenone core and various functional groups, suggests significant potential for diverse biological activities. This article focuses on its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 395.455 g/mol. The structure includes:

- Hydroxyl group : Contributes to antioxidant activity.

- Methoxyphenoxy moiety : Enhances lipophilicity and potential interactions with biological targets.

- Piperidine substituent : May influence pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including:

- Antioxidant Activity : The hydroxyl group can scavenge free radicals, reducing oxidative stress.

- Anti-inflammatory Effects : Potential inhibition of pro-inflammatory cytokines and enzymes.

- Anticancer Properties : Interaction with cellular pathways that regulate apoptosis and proliferation.

Antioxidant Activity

Studies have shown that flavonoids exhibit significant antioxidant properties. The presence of hydroxyl groups in 7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one enhances its ability to donate electrons and neutralize free radicals, contributing to its potential therapeutic effects in oxidative stress-related diseases .

Anti-inflammatory Effects

Research indicates that compounds similar to this chromenone derivative can inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophages, suggesting anti-inflammatory potential . This mechanism could be beneficial in treating inflammatory diseases.

Anticancer Activity

Preliminary studies suggest that the compound may have cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated significant activity against breast cancer cells (MCF-7 and MDA-MB-231), indicating that 7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one may also possess similar properties .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 7-Hydroxyflavone | Lacks piperidine moiety | Simpler structure with fewer functional groups |

| 7-Hydroxycoumarin | No methoxyphenoxy group | Known for different biological activities |

| 8-Methoxycoumarin | Lacks piperidine and methoxyphenoxy groups | Exhibits distinct chemical properties |

This table highlights how the structural complexity of 7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one may confer unique biological activities compared to simpler flavonoids.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.